5-Chloro-1,4-dimethylpyrimidin-2(1H)-one
Description
5-Chloro-1,4-dimethylpyrimidin-2(1H)-one is a substituted pyrimidinone derivative characterized by a chlorine atom at the 5-position and methyl groups at the 1- and 4-positions of the pyrimidinone ring. Pyrimidinones are heterocyclic compounds with broad applications in medicinal chemistry, agrochemicals, and material science. The chlorine substituent enhances electrophilicity and influences intermolecular interactions, while the methyl groups contribute to steric effects and lipophilicity.
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
5-chloro-1,4-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(7)3-9(2)6(10)8-4/h3H,1-2H3 |
InChI Key |
WUCIIYHHRLFQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N(C=C1Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Chloro-1,4-dimethylpyrimidin-2(1H)-one with three closely related derivatives, focusing on substituent effects, physicochemical properties, and reported applications.
Table 1: Key Structural and Property Comparisons
Halogen Substituent Effects
- Chlorine vs. Bromine: The brominated analog (5-Bromo-1,4-dimethylpyrimidin-2(1H)-one) has a higher molecular weight and polarizability compared to the chlorinated variant. Bromine’s larger atomic radius may enhance reactivity in Suzuki-Miyaura cross-coupling reactions, as reported for similar bromopyrimidinones . Chlorine, being smaller, likely reduces steric hindrance, favoring nucleophilic substitution.
- Electron-Withdrawing Effects: Both Cl and Br are electron-withdrawing groups, activating the pyrimidinone ring toward electrophilic attacks. However, bromine’s lower electronegativity may result in weaker inductive effects compared to chlorine.
Methyl Group Influence
- This substitution pattern also restricts rotational freedom, which could stabilize specific conformations in protein-ligand interactions.
Functional Comparisons
- This compound : Likely serves as a precursor for pharmaceuticals or agrochemicals, analogous to brominated derivatives used in cross-coupling chemistry.
- Non-Halogenated Analog (1,4-Dimethylpyrimidin-2(1H)-one): Lacks halogen-directed reactivity but may act as a scaffold for further functionalization.
Notes
- Experimental validation of its reactivity and bioactivity is recommended.
- Diverse Sources : References include supplier catalogs and synthetic chemistry databases, highlighting the compound’s role in industrial R&D .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
